molecular formula C10H8N2O B115533 4-(1H-imidazol-5-yl)benzaldehyde CAS No. 149169-88-0

4-(1H-imidazol-5-yl)benzaldehyde

Cat. No.: B115533
CAS No.: 149169-88-0
M. Wt: 172.18 g/mol
InChI Key: PXECRQWEELXIAG-UHFFFAOYSA-N
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Description

4-(1H-imidazol-5-yl)benzaldehyde is an organic compound with the molecular formula C10H8N2O. It features an imidazole ring attached to a benzaldehyde moiety. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-5-yl)benzaldehyde typically involves the condensation of imidazole derivatives with benzaldehyde under acidic or basic conditions. One common method includes the reaction of imidazole with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. Advanced techniques like continuous flow reactors may be used to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-imidazol-5-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(1H-imidazol-5-yl)benzaldehyde has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of dyes, pigments, and other functional materials

Comparison with Similar Compounds

Comparison: 4-(1H-imidazol-5-yl)benzaldehyde is unique due to the position of the imidazole ring on the benzaldehyde moiety, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in chemical behavior and biological activity compared to its analogs .

Properties

IUPAC Name

4-(1H-imidazol-5-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-6-8-1-3-9(4-2-8)10-5-11-7-12-10/h1-7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXECRQWEELXIAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595012
Record name 4-(1H-Imidazol-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149169-88-0
Record name 4-(1H-Imidazol-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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